4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8INO. This compound is characterized by the presence of an iodine atom, two methyl groups, and an aldehyde functional group attached to a pyrrole ring. It is used in various scientific fields, particularly in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological properties.
4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRYOCBTZKJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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